molecular formula C17H15NO5 B5856318 2-(4-ethylphenyl)-2-oxoethyl 2-nitrobenzoate

2-(4-ethylphenyl)-2-oxoethyl 2-nitrobenzoate

Cat. No.: B5856318
M. Wt: 313.30 g/mol
InChI Key: GWIVWFLXDDHKTA-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2-oxoethyl 2-nitrobenzoate is an organic compound with the molecular formula C15H13NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethylphenyl group and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2-oxoethyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 4-ethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2-oxoethyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethylphenyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-(4-ethylphenyl)-2-oxoethyl 2-aminobenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzoic acid and 4-ethylphenol.

Scientific Research Applications

2-(4-ethylphenyl)-2-oxoethyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl 2-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate: Similar structure with a methyl group instead of an ethyl group.

    2-(4-ethylphenyl)-2-oxoethyl 4-nitrobenzoate: Similar structure with the nitro group in a different position.

    2-(4-ethylphenyl)-2-oxoethyl 2-aminobenzoate: Similar structure with an amino group instead of a nitro group.

Uniqueness

2-(4-ethylphenyl)-2-oxoethyl 2-nitrobenzoate is unique due to the specific positioning of the ethylphenyl and nitrobenzoate groups, which can influence its reactivity and interactions in chemical and biological systems. Its distinct structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-2-12-7-9-13(10-8-12)16(19)11-23-17(20)14-5-3-4-6-15(14)18(21)22/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIVWFLXDDHKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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